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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B168584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(E)-m-nitrocinnamate, a valuable intermediate in organic synthesis. The document details the

characteristic Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their

acquisition. This guide is intended to serve as a key resource for researchers in academia and

industry, particularly those involved in drug discovery and development, materials science, and

synthetic chemistry.

Introduction
Methyl (E)-m-nitrocinnamate (C₁₀H₉NO₄, Molar Mass: 207.18 g/mol ) is an unsaturated ester

containing a nitro group in the meta position of the phenyl ring. The presence of the conjugated

system, including the aromatic ring, the carbon-carbon double bond, and the carbonyl group,

along with the electron-withdrawing nitro group, gives rise to a distinct spectroscopic signature.

Accurate interpretation of its FTIR, NMR, and UV-Vis spectra is crucial for its identification,

purity assessment, and the prediction of its chemical behavior.

Spectroscopic Data
The following sections present the key spectroscopic data for Methyl (E)-m-nitrocinnamate in

a structured format to facilitate easy reference and comparison.
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl (E)-m-nitrocinnamate reveals the presence of its key functional

groups. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H Stretch

~1720 Strong C=O Stretch (Ester)

~1640 Medium C=C Stretch (Alkenyl)

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1200-1000 Strong C-O Stretch (Ester)

~980 Strong =C-H Bend (trans-alkene)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule. The data presented here is based on typical values for similar

structures and may vary slightly depending on the solvent and experimental conditions.

2.2.1. ¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~8.40 s 1H - H-2'

~8.20 d 1H ~8.0 H-4' or H-6'

~7.80 d 1H ~8.0 H-6' or H-4'

~7.65 d 1H 16.0 H-α

~7.50 t 1H ~8.0 H-5'

~6.50 d 1H 16.0 H-β

~3.80 s 3H - -OCH₃

2.2.2. ¹³C NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm) Assignment

~166 C=O (Ester)

~148 C-3' (C-NO₂)

~142 C-α

~136 C-1'

~130 Aromatic C-H

~125 Aromatic C-H

~123 Aromatic C-H

~121 C-β

~52 -OCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy
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The UV-Vis spectrum of Methyl (E)-m-nitrocinnamate is characterized by strong absorption in

the ultraviolet region, arising from π→π* electronic transitions within the extended conjugated

system.

Solvent λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Methanol ~265, ~310 Data not readily available

Ethanol ~268, ~312 Data not readily available

The position of the absorption maximum can be influenced by the solvent polarity. In polar

solvents like methanol and ethanol, the compound exhibits characteristic absorption bands.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

FTIR Spectroscopy
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated

triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

Solid Sample (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with

spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle

until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Solid Sample (ATR): A small amount of the solid sample is placed directly onto the diamond

or germanium crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is

applied to ensure good contact between the sample and the crystal.

Data Acquisition:
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A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the infrared beam path.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy
Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300, 400,

or 500 MHz).

Sample Preparation:

Approximately 5-10 mg of the sample is accurately weighed and dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if

the solvent does not contain an internal reference.

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse

experiment is typically used. Key parameters to consider include the number of scans,

relaxation delay, and acquisition time.

¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse

sequence is commonly used to obtain a spectrum with singlets for each unique carbon atom.

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation:

A stock solution of the sample is prepared by dissolving a known mass of the compound in a

spectroscopic grade solvent (e.g., methanol, ethanol) to a known volume.

The stock solution is then diluted to a concentration that gives an absorbance reading in the

optimal range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.

Both cuvettes are filled with the solvent to be used as the blank. A baseline is recorded

across the desired wavelength range (e.g., 200-400 nm).

The sample cuvette is emptied, rinsed, and filled with the sample solution.

The absorbance spectrum of the sample is recorded.

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of an

organic compound and the logical relationships between the different spectroscopic

techniques.
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A general workflow for the spectroscopic analysis of an organic compound.
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FTIR Spectroscopy
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Logical relationship between spectroscopic techniques for structural elucidation.

Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for

the identification and characterization of Methyl (E)-m-nitrocinnamate. The synergistic use of

FTIR, NMR, and UV-Vis spectroscopy allows for a comprehensive understanding of its

molecular structure, which is essential for its application in research and development. This

document serves as a valuable resource for scientists, enabling them to confidently utilize this

compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl (E)-m-nitrocinnamate:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168584#spectroscopic-data-of-methyl-e-m-
nitrocinnamate-ftir-nmr-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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